molecular formula C9H8ClNO B6263809 1-chloro-4-(isocyanatomethyl)-2-methylbenzene CAS No. 2649064-25-3

1-chloro-4-(isocyanatomethyl)-2-methylbenzene

Cat. No.: B6263809
CAS No.: 2649064-25-3
M. Wt: 181.62 g/mol
InChI Key: PALOBAKPRWHNMZ-UHFFFAOYSA-N
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Description

1-Chloro-4-(isocyanatomethyl)-2-methylbenzene is an organic compound with the molecular formula C9H8ClNO It is a derivative of benzene, characterized by the presence of a chlorine atom, an isocyanate group, and a methyl group attached to the benzene ring

Preparation Methods

The synthesis of 1-chloro-4-(isocyanatomethyl)-2-methylbenzene typically involves the following steps:

    Starting Material: The synthesis begins with 1-chloro-2-methyl-4-nitrobenzene.

    Reduction: The nitro group is reduced to an amine group using a reducing agent such as hydrogen gas in the presence of a catalyst like palladium on carbon.

    Formation of Isocyanate: The resulting amine is then treated with phosgene (COCl2) to form the isocyanate group, yielding this compound.

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

1-Chloro-4-(isocyanatomethyl)-2-methylbenzene undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as hydroxide ions, leading to the formation of 1-hydroxy-4-(isocyanatomethyl)-2-methylbenzene.

    Addition Reactions: The isocyanate group can react with alcohols to form urethanes or with amines to form ureas.

    Oxidation and Reduction: The methyl group can be oxidized to a carboxylic acid, or the isocyanate group can be reduced to an amine.

Common reagents used in these reactions include sodium hydroxide for substitution, alcohols or amines for addition, and oxidizing agents like potassium permanganate for oxidation.

Scientific Research Applications

1-Chloro-4-(isocyanatomethyl)-2-methylbenzene has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound’s derivatives are studied for their potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a building block for drug development.

    Industry: It is used in the production of polymers and other materials with specific properties.

Mechanism of Action

The mechanism of action of 1-chloro-4-(isocyanatomethyl)-2-methylbenzene involves its interaction with various molecular targets. The isocyanate group is highly reactive and can form covalent bonds with nucleophilic sites in proteins and other biomolecules. This reactivity underlies its potential biological activities and applications in material science.

Comparison with Similar Compounds

1-Chloro-4-(isocyanatomethyl)-2-methylbenzene can be compared with other similar compounds, such as:

    1-Chloro-4-isocyanatobenzene: Lacks the methyl group, making it less sterically hindered and potentially more reactive.

    1-Chloro-4-(isocyanatomethyl)benzene: Similar structure but without the methyl group, affecting its physical and chemical properties.

    4-Chlorophenyl isocyanate: Another related compound with different substitution patterns on the benzene ring.

Properties

CAS No.

2649064-25-3

Molecular Formula

C9H8ClNO

Molecular Weight

181.62 g/mol

IUPAC Name

1-chloro-4-(isocyanatomethyl)-2-methylbenzene

InChI

InChI=1S/C9H8ClNO/c1-7-4-8(5-11-6-12)2-3-9(7)10/h2-4H,5H2,1H3

InChI Key

PALOBAKPRWHNMZ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)CN=C=O)Cl

Purity

95

Origin of Product

United States

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